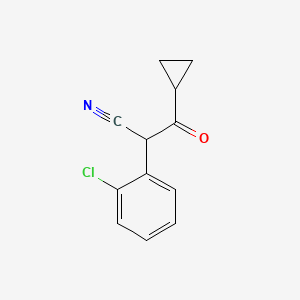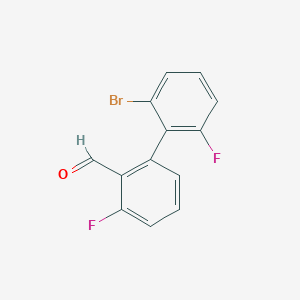
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde is an organic compound characterized by the presence of bromine and fluorine atoms on a benzaldehyde structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzaldehyde ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzoic acid.
Reduction: Formation of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological or chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Bromo-4-fluorophenol
- 2-Fluorophenyl isocyanate
Uniqueness
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C13H7BrF2O |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-10-4-2-6-12(16)13(10)8-3-1-5-11(15)9(8)7-17/h1-7H |
InChI-Schlüssel |
IMLUJPXMJCUMTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C=O)C2=C(C=CC=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


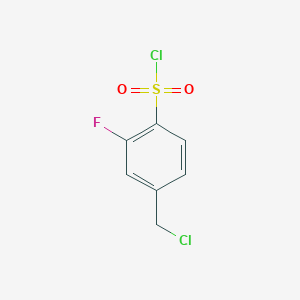
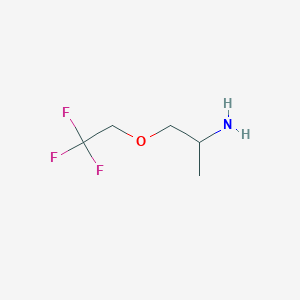
![1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13225243.png)


![5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13225252.png)
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B13225255.png)
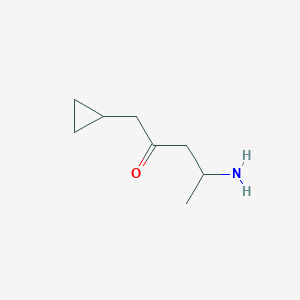
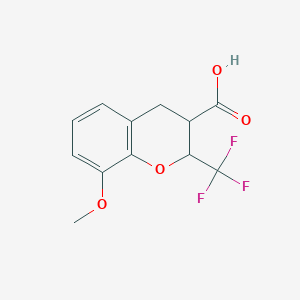
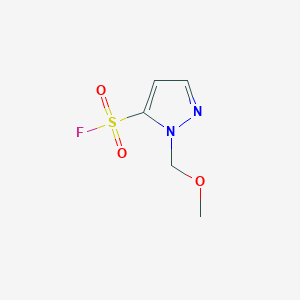
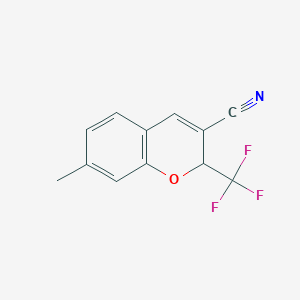
![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13225302.png)

